molecular formula C19H11N3 B15054833 5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile

5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile

Cat. No.: B15054833
M. Wt: 281.3 g/mol
InChI Key: MSAHJZAFQAWMJR-UHFFFAOYSA-N
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Description

5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile is a complex organic compound that belongs to the indolo[3,2-b]carbazole family. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the double Fischer indolization of the bis-phenylhydrazone of 2,5-dimethyl-1,4-cyclohexanedione . Another approach includes the condensation of indole with aliphatic aldehydes, followed by Pd-mediated cyclization of a diphenyl phenylenediamine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can produce a wide range of substituted indolo[3,2-b]carbazole derivatives .

Mechanism of Action

Properties

IUPAC Name

5,11-dihydroindolo[3,2-b]carbazole-12-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3/c20-10-14-18-12-6-2-4-8-16(12)21-17(18)9-13-11-5-1-3-7-15(11)22-19(13)14/h1-9,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAHJZAFQAWMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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